1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-(2-Chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core with a 2-chloroethyl and a pyridin-3-yl substituent
Preparation Methods
The synthesis of 1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrazoles and imidazoles.
Introduction of the 2-chloroethyl group: This step often involves alkylation reactions using 2-chloroethyl halides under basic conditions.
Attachment of the pyridin-3-yl group: This can be accomplished through cross-coupling reactions, such as Suzuki or Heck reactions, using pyridin-3-ylboronic acid or pyridin-3-yl halides.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the production.
Chemical Reactions Analysis
1-(2-Chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Coupling Reactions: The pyridin-3-yl group can participate in cross-coupling reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation steps, and various oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor for certain enzymes or receptors.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique structure makes it a candidate for use in materials science, including the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors, disrupting key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole can be compared to other similar heterocyclic compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the positioning and types of substituents, leading to variations in their chemical reactivity and biological activity.
Pyridinium salts: These compounds also feature a pyridine ring but differ in their overall structure and applications.
Imidazo[1,5-a]pyridines:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-chloroethyl)-6-pyridin-3-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c13-3-5-16-6-7-17-12(16)8-11(15-17)10-2-1-4-14-9-10/h1-2,4,6-9H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKSQJDIDFYVRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C=CN(C3=C2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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